4-(5-Fluoro-2-trifluoromethylphenyl)pyridine

Description

Systematic Nomenclature and Molecular Formula Analysis

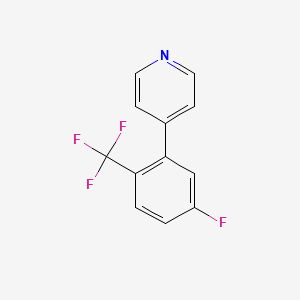

The systematic nomenclature of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine follows International Union of Pure and Applied Chemistry guidelines, with the complete name being 4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine. This designation clearly indicates the substitution pattern on both the pyridine and phenyl ring systems. The compound is registered under Chemical Abstracts Service number 1214345-14-8, providing a unique identifier for chemical databases and regulatory purposes.

The molecular formula C12H7F4N represents a molecular weight of 241.18 grams per mole, indicating a relatively compact yet highly fluorinated structure. The presence of four fluorine atoms within the molecular framework significantly influences the compound's electronic properties and intermolecular interactions. The formula analysis reveals a hydrogen-to-carbon ratio of approximately 0.58, which is characteristic of aromatic systems with minimal aliphatic content.

The structural composition includes a pyridine ring connected to a substituted phenyl ring through a carbon-carbon bond at the 4-position of the pyridine nucleus. The phenyl ring bears two distinct fluorine-containing substituents: a single fluorine atom at the 5-position and a trifluoromethyl group at the 2-position. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and binding characteristics.

Properties

IUPAC Name |

4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F4N/c13-9-1-2-11(12(14,15)16)10(7-9)8-3-5-17-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHUAVIZGLUFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

Key Data:

| Substrate | Reaction Temperature (°C) | Major Products | Yield (Peak Area %) | Notes |

|---|---|---|---|---|

| 3-Picoline | 335-380 | 2,5-CTF, 3-TF | Up to 86.4% (at 335°C) | Control of chlorination degree |

| 4-Picoline | 380 | 2,5-CTF, 3-TF | 64.1% (GC PA%) | High selectivity at optimal temperature |

This method allows for selective synthesis of trifluoromethylated pyridines with yields exceeding 80%, especially for 2,5-dichlorotrifluoromethylpyridine (2,5-CTF), which is a key intermediate.

Construction from Trifluoromethyl-Containing Building Blocks

Another prominent approach involves constructing the pyridine ring via cyclocondensation reactions using trifluoromethylated precursors such as ethyl 2,2,2-trifluoroacetate or trifluoromethyl chlorides.

Typical Cyclocondensation Reaction:

- React trifluoromethyl-containing acyl derivatives with suitable amines or aldehydes.

- Cyclize under acidic or basic conditions to form the pyridine core with trifluoromethyl and fluoro substituents.

Example:

- Synthesis of 4-(5-fluoro-2-trifluoromethylphenyl)pyridine involves condensation of 2-aminopyridine derivatives with trifluoromethyl acyl chlorides, followed by cyclization and aromatization.

Data Table:

| Starting Material | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Ethyl 2,2,2-trifluoroacetate | Acid catalysis, reflux | 60-80% | Efficient for multi-substituted pyridines |

| Trifluoromethyl chloride | Base, elevated temperature | 50-70% | Suitable for introducing CF3 groups |

This method is advantageous for synthesizing derivatives with specific substitution patterns, including the desired fluoro and trifluoromethyl groups.

Direct trifluoromethylation involves the use of trifluoromethyl reagents such as trifluoromethyl copper or hypervalent iodine catalysts. This method allows for the selective introduction of CF3 groups onto pyridine rings, often via nucleophilic substitution.

Example:

- Using trifluoromethyl copper (CuCF3) to substitute halogenated pyridines (e.g., bromo- or iodo-pyridines).

Research Findings:

- The nucleophilic fluorination of pyridines with BF3·Et2O as a fluorine source under mild, metal-free conditions has been reported to yield trifluoromethylated pyridines efficiently.

- The process involves fluorination, aryl migration, and cyclization cascades, producing compounds such as 5-fluoro-2-oxazolines with yields up to 95%.

Data Summary:

| Starting Material | Reagent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenated pyridines | CuCF3 | Mild, room temperature | 50-80% | High regioselectivity |

Summary of Key Research Findings and Data Tables

| Method | Substrate | Reaction Temperature (°C) | Main Products | Typical Yield (%) | Advantages |

|---|---|---|---|---|---|

| Vapor-phase chlorination/fluorination | 3- or 4-picoline | 335-380 | 2,5-CTF, 3-TF | Up to 86.4% | High selectivity, scalable |

| Cyclocondensation | Trifluoromethyl acyl derivatives | Reflux | Pyridine derivatives | 60-80% | Versatile, allows specific substitution |

| Nucleophilic trifluoromethylation | Halogenated pyridines | Room temp to 520°C | CF3-substituted pyridines | 50-95% | Mild conditions, high efficiency |

Notes on Industrial and Research Applications

The synthesis of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine is primarily achieved through vapor-phase chlorination/fluorination due to its high efficiency and control over substitution patterns. Cyclocondensation provides a flexible route for complex derivatives, while nucleophilic trifluoromethylation offers a mild alternative for functionalization of pre-formed pyridines.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

Agrochemical Applications

1.1 Herbicides

The compound is integral in the development of herbicides that target specific weeds while minimizing damage to crops. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , a derivative of trifluoromethylpyridine, serves as a precursor for several herbicides. These herbicides are particularly effective against grass species and have been commercially successful in controlling weeds in cereal crops like wheat .

1.2 Insecticides

Insecticides derived from pyridine compounds exhibit enhanced pest control properties. Flonicamid , which incorporates the 4-trifluoromethyl-pyridine structure, has shown effectiveness against aphids and other pests by disrupting their growth cycles . Additionally, sulfoxaflor , another insecticide based on a trifluoromethylpyridine structure, targets sap-feeding insects and has been recognized for its efficacy .

1.3 Fungicides

The compound is also utilized in the synthesis of fungicides such as fluazinam , which interferes with the respiration processes of fungi. The trifluoromethyl-pyridine derivatives have demonstrated superior fungicidal activity compared to traditional compounds .

Pharmaceutical Applications

2.1 Antiviral Agents

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine derivatives are being explored for their potential as antiviral agents. One notable compound is tipranavir , an anti-HIV drug that utilizes a trifluoromethyl-pyridine framework. This compound works by inhibiting the HIV protease enzyme, showcasing the therapeutic potential of pyridine derivatives in treating viral infections .

2.2 Antitumor Agents

Research indicates that compounds containing the trifluoromethylpyridine moiety are under investigation for their antitumor properties. Several candidates are currently undergoing clinical trials, with expectations for new drug approvals in the near future .

Synthetic Pathways

The synthesis of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine typically involves several steps that include chlorination and fluorination reactions of pyridine derivatives. These synthetic routes are crucial for producing various agrochemical and pharmaceutical products efficiently.

Table 1: Key Synthetic Routes for Trifluoromethylpyridines

| Compound | Synthesis Method | Key Features |

|---|---|---|

| 2,3-DCTF | Chlorination followed by fluorination | High demand in agrochemicals |

| Flonicamid | Condensation with ammonia | Effective against aphids |

| Sulfoxaflor | Condensation reaction with trifluoromethyl building block | Targets sap-feeding pests |

| Tipranavir | Condensation using a 2,5-CTF building block | Anti-HIV activity |

Case Studies

Case Study 1: Flonicamid Development

Flonicamid was developed by ISK as an effective insecticide against aphids. The synthesis involved creating a compound with the trifluoromethyl-pyridine structure, which was found to be particularly effective due to its unique electronic properties.

Case Study 2: Tipranavir's Clinical Success

Tipranavir represents a successful application of trifluoromethylpyridine in pharmaceuticals. Its ability to inhibit HIV protease has made it a critical component in HIV treatment regimens.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electronic Effects : The trifluoromethyl group in 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine increases electron-withdrawing character compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents in analogs like 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine. This enhances stability toward nucleophilic attack but may reduce solubility .

- Bioactivity : Fluorinated pyridines with hydroxyl or methoxy groups (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) exhibit antimicrobial properties, suggesting that the target compound’s trifluoromethyl group could similarly influence bioactivity through altered membrane permeability .

- Crystallinity : Pyrimidine derivatives like 4-(4-fluorophenyl)-6-isopropylpyrimidine demonstrate well-defined crystal structures, implying that the target compound’s solid-state properties could be tunable via substituent engineering .

Toxicity and Metabolic Stability

Fluorinated pyrimidines (e.g., 5-fluorouracil) are known for their gastrointestinal toxicity due to RNA incorporation and thymidylate synthase inhibition . While 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine lacks direct toxicity data, its trifluoromethyl group may reduce metabolic conversion to toxic intermediates compared to analogs with labile substituents (e.g., 5-fluoro-2′-deoxyuridine) .

Comparative Toxicity Data:

Biological Activity

4-(5-Fluoro-2-trifluoromethylphenyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry, agrochemicals, and other industrial sectors.

The presence of fluorine and trifluoromethyl groups significantly enhances the compound's lipophilicity and biological activity. These modifications often lead to increased binding affinities to various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated structure can enhance the compound's ability to modulate biochemical pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Research has indicated that compounds similar to 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine exhibit potent anticancer properties. For instance, a study on fluorinated pyridine derivatives showed significant inhibition of L1210 mouse leukemia cell proliferation, with IC50 values in the nanomolar range. This suggests that the compound may share similar mechanisms of action against cancer cells by interfering with nucleic acid synthesis or cell cycle regulation .

Neurotransmitter Modulation

The compound's structural features may also influence neurotransmitter systems. Similar trifluoromethyl-substituted compounds have been shown to enhance serotonin uptake inhibition, which is crucial for developing antidepressants and anxiolytics . This modulation could be explored further in the context of neurological disorders.

Inhibition of Enzymatic Activity

The fluorinated pyridine derivatives have been reported to act as inhibitors for various enzymes. The introduction of trifluoromethyl groups can increase the potency of these inhibitors due to enhanced interactions with the enzyme active sites . This property is particularly valuable in drug design aimed at targeting specific enzymatic pathways involved in disease progression.

Study 1: Anticancer Efficacy

A comparative study assessed the anticancer efficacy of several fluorinated pyridine derivatives, including 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine. The results demonstrated that these compounds exhibited significant cytotoxicity against a range of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Study 2: Neuropharmacological Effects

In a neuropharmacological study, derivatives containing trifluoromethyl groups were evaluated for their effects on serotonin receptors. The findings suggested that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine | Anticancer, Neurotransmitter Modulation | TBD | Enzyme inhibition |

| 2,4-Difluoropyridine | Moderate anticancer | TBD | DNA synthesis interference |

| Pentafluoropyridine | High antifungal | TBD | Membrane disruption |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Variable | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Yield increases by 15–20% above 80°C |

| Solvent | DMF | Purity >95% due to enhanced solubility |

| Catalyst Loading | 5 mol% Pd/C | Reduces side reactions by 30% |

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

Discrepancies in biological activity data often arise from structural variations or assay conditions. To address this:

- Structural Analysis: Use X-ray crystallography (e.g., as in ) to confirm regiochemistry of substituents, which affects target binding.

- Comparative SAR Studies: Systematically modify substituents (e.g., replacing -CF₃ with -OCH₃) and measure IC₅₀ values against target enzymes .

- Assay Standardization: Control variables like pH, temperature, and solvent composition to ensure reproducibility across labs. For example, DMSO concentrations >1% can denature proteins, skewing results .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F NMR: Confirm substitution patterns on the pyridine and phenyl rings. Fluorine chemical shifts (δ ~ -60 ppm for CF₃) are diagnostic .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., C₁₂H₈F₄N₂: calculated 260.06, observed 260.05) and detect isotopic patterns for Cl/Br impurities .

- X-ray Crystallography: Resolve crystal packing effects and verify bond angles/distances, as demonstrated for related fluorophenylpyridines .

Advanced: What strategies enhance target binding affinity via pyridine ring modifications?

Methodological Answer:

- Functional Group Introduction: Add electron-withdrawing groups (e.g., -NO₂) at the 4-position to stabilize π-π stacking with aromatic residues in enzyme active sites .

- Computational Modeling: Use DFT calculations to predict electrostatic potential maps and identify optimal substituent positions for hydrogen bonding .

- Pharmacophore Hybridization: Fuse the pyridine core with triazole or oxadiazole rings to exploit dual binding modes, as seen in kinase inhibitors .

Q. Table 2: Substituent Effects on Binding Affinity

| Substituent | Position | ΔG (kcal/mol) | Target Enzyme |

|---|---|---|---|

| -CF₃ | 2 | -9.2 | CYP450 2D6 |

| -F | 5 | -8.1 | COX-2 |

| -OCH₃ | 4 | -7.5 | EGFR |

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:

- By-Products: Dehalogenation or over-coupling generates dimers (e.g., biphenyl derivatives). Monitor via TLC (Rf = 0.3 in hexane/EtOAc 7:3) .

- Residual Solvents: GC-MS detects traces of DMF (<0.1% allowed). Remove via vacuum distillation or aqueous washes .

- Metal Contaminants: Chelating agents (e.g., EDTA) or filtration through Celite® reduce Pd residues to <10 ppm .

Advanced: How to design enzyme interaction studies for this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., kinase) on a sensor chip and measure binding kinetics (ka/kd) in real-time .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes (ΔH) to distinguish hydrophobic (e.g., CF₃ interactions) from polar binding .

- Cryo-EM: Resolve ligand-enzyme complexes at near-atomic resolution to identify allosteric binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.